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Compound of Interest

Compound Name: GSK143 dihydrochloride

Cat. No.: B12417604

A Guide for Researchers and Drug Development Professionals

This guide provides a detailed comparison of the spleen tyrosine kinase (SYK) inhibitor,
GSK143 dihydrochloride, with other commercially available SYK inhibitors: Fostamatinib (the
active metabolite of which is R406), Entospletinib, and Cerdulatinib. The focus of this
comparison is on the cross-reactivity and selectivity of these compounds, supported by
guantitative data from in vitro kinase assays. Detailed experimental methodologies and
signaling pathway diagrams are also provided to offer a comprehensive resource for
researchers in immunology, oncology, and drug discovery.

Kinase Inhibition Profile: A Comparative Overview

The selectivity of a kinase inhibitor is a critical factor in its therapeutic potential, as off-target
effects can lead to unforeseen toxicities or a reduction in efficacy. The following table
summarizes the inhibitory activity of GSK143 dihydrochloride and its alternatives against their
primary target, SYK, and a panel of other kinases. This data, presented as pIC50, IC50, or Kd
values, allows for a quantitative comparison of the potency and selectivity of these compounds.
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. Fostamatinib Entospletinib Cerdulatinib
Target Kinase GSK143
(R406) (GS-9973) (PRT062070)
IC50: 7.7 nM[2]
SYK pIC50: 7.5[1] IC50: 41 nM 5] IC50: 32 nM[4]
Lacks cellular
ZAP-70 pIC50: 4.7[1] - - o
activity
Lacks cellular
LCK pIC50: 5.3[1] - - o
activity
Lacks cellular
LYN pIC50: 5.4[1] - - o
activity
JAK1 pIC50: 5.8[1] - - IC50: 12 nM[4]
>1000-fold
JAK2 pIC50: 5.8[1] - _ IC50: 6 nM[4]
selective for SYK
JAK3 pIC50: 5.7[1] - - IC50: 8 nM[4]
TYK2 - - - IC50: 0.5 nM[4]
Aurora B pIC50: 4.8[1] - - -
hERG pIC50: 4.7[1] - - -
5-fold less potent  >1000-fold
FLT3 - ] IC50 < 200 nM
than SYK selective for SYK
_ >1000-fold
c-Kit - - -
selective for SYK
Probable off- >1000-fold
KDR (VEGFR2) - , -
target selective for SYK

RET

>1000-fold

selective for SYK

TNK1

Only kinase with
Kd < 100 nM
besides SYK
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Note: A higher pIC50 value indicates greater potency. IC50 and Kd values are in nanomolar
(nM), with lower values indicating greater potency. Dashes (-) indicate that data was not readily
available in the reviewed sources. It is important to note that assay conditions can vary
between studies, which may affect direct comparability.

Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the biological context and the methods used to evaluate
these inhibitors, the following diagrams illustrate the SYK signaling pathway and a typical
experimental workflow for determining kinase inhibitor selectivity.
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SYK Signaling Pathway
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Assay Preparation

1. Compound Dilution Series 2. Kinase Panel Preparation 3. Reagent Preparation
(e.g., GSK143) (SYK and Off-Targets) (ATP, Substrate, Buffer)

Kinase Reaction

4. Incubation of Kinase,
Compound, and ATP/Substrate

~

é Detection and Analysis
5. Detection of Kinase Activity
(e.g., Luminescence, Fluorescence)

.

6. Data Analysis
(IC50/pIC50 Determination)

7. Generation of
Selectivity Profile
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Kinase Inhibitor Profiling Workflow

Experimental Protocols

The following is a representative protocol for an in vitro biochemical kinase assay, based on
commonly used platforms such as the ADP-Glo™ Kinase Assay, which is frequently employed
for determining the IC50 values of kinase inhibitors.

Obijective: To determine the concentration at which an inhibitor (e.g., GSK143) reduces the
activity of a specific kinase by 50% (IC50).

Materials:
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e Recombinant human kinase (e.g., SYK, ZAP-70, etc.)

e Kinase substrate (specific to the kinase being tested)

e Test inhibitor (e.g., GSK143 dihydrochloride) dissolved in DMSO
o Adenosine triphosphate (ATP)

» Kinase assay buffer (e.g., 40 mM Tris-HCI, pH 7.5, 20 mM MgCI2, 0.1 mg/mL BSA, 50 pM
DTT)

o ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagents
o White, opaque 384-well assay plates

o Multichannel pipettes

» Plate reader capable of measuring luminescence

Procedure:

e Compound Preparation:

o Prepare a serial dilution of the test inhibitor in DMSO. Typically, a 10-point, 3-fold serial
dilution is prepared, starting from a high concentration (e.g., 10 mM).

o Further dilute the compound series in kinase assay buffer to the desired final
concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%)
to avoid affecting enzyme activity.

o Assay Plate Setup:
o Add 1 uL of each diluted inhibitor concentration to the wells of a 384-well plate.

o Include control wells: "no inhibitor" (DMSO vehicle only) for 100% kinase activity and "no

enzyme" for background signal.

o Kinase Reaction:
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o Prepare a master mix of the recombinant kinase in kinase assay buffer. The optimal
kinase concentration should be determined empirically to ensure the reaction is in the
linear range.

o Add 2 uL of the kinase solution to each well containing the inhibitor and incubate for 10-15
minutes at room temperature to allow for inhibitor binding.

o Prepare a master mix of the kinase substrate and ATP in kinase assay buffer. The ATP
concentration is typically at or near the Km for the specific kinase.

o Initiate the kinase reaction by adding 2 pL of the substrate/ATP mix to each well.

e |ncubation:

o Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). The
incubation time should be optimized to ensure sufficient product formation without
depleting the substrate.

 Signal Detection (using ADP-Glo™ as an example):

[e]

Stop the kinase reaction by adding 5 puL of ADP-Glo™ Reagent to each well. This reagent
also depletes the remaining ATP.

o Incubate at room temperature for 40 minutes.

o Add 10 pL of Kinase Detection Reagent to each well. This reagent converts the ADP
generated by the kinase reaction into ATP, which is then used by a luciferase to produce a
luminescent signal.

o Incubate at room temperature for 30-60 minutes.
» Data Acquisition and Analysis:
o Measure the luminescence of each well using a plate reader.

o Subtract the background luminescence (from "no enzyme" control wells) from all other
readings.
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o Normalize the data to the "no inhibitor" control (100% activity).
o Plot the percent inhibition versus the logarithm of the inhibitor concentration.
o Fit the data to a four-parameter logistic equation to determine the IC50 value.

This guide provides a foundational comparison of GSK143 dihydrochloride with other SYK
inhibitors. Researchers are encouraged to consult the primary literature for more detailed
information and to consider the specific context of their experimental systems when selecting a
kinase inhibitor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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